N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and Antiviral Potential
The compound has been explored for its potential in antimalarial applications. A study investigated the reactivity of similar sulfonamide derivatives, revealing significant in vitro antimalarial activity and favorable ADMET properties. These compounds, including those with a benzo[b][1,4]oxazin-3-yl and benzo[b][1,4]thiazin-3-yl rings, showed promising selectivity and efficacy against malaria (Fahim & Ismael, 2021). Additionally, the compounds were theoretically examined for their binding energy against SARS-CoV-2 main protease and spike glycoprotein, suggesting potential antiviral applications.
Chemical Synthesis and Derivative Exploration
The compound's derivatives have been synthesized and studied for various applications. A synthesis study of a similar 2-methyl-4-sulfanilamido-s-triazine derivative focused on understanding the compound's chemistry and potential derivatives (Kametani, Okui, & Koizumi, 1972). Another study explored structure-activity relationships in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including compounds with a similar structure (Stec et al., 2011).
Larvicidal and Antimicrobial Activities
Novel triazinone derivatives, structurally related to the compound , have been assessed for their antimicrobial properties and larvicidal activity against mosquitoes (Kumara et al., 2015). These studies suggest potential applications in pest control and antimicrobial treatments.
Corrosion Inhibition
Benzothiazole derivatives with a similar structure were synthesized and studied for their effectiveness as corrosion inhibitors for steel in acidic solutions. The inhibitors showed high efficiency and stability, indicating their potential use in industrial applications (Hu et al., 2016).
Antitumor and Herbicidal Properties
A study on the properties of mutant acetolactate synthases resistant to triazolopyrimidine sulfonanilide showed the compound's potential in developing herbicides (Subramanian et al., 1990). Another research focused on the synthesis of new bioactive sulfonamide thiazole derivatives, exploring their insecticidal properties and potential as antitumor agents (Soliman et al., 2020).
Drug Delivery Systems
The compound's derivatives have been investigated for their potential in drug delivery systems. A study on the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages showed promising results in improving the delivery of hydrophobic drugs (Mattsson et al., 2010).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c22-15(18-11-4-5-12-13(9-11)25-8-7-24-12)10-26-16-19-14-3-1-2-6-21(14)17(23)20-16/h1-6,9H,7-8,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUFQUYDXSNYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.